2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid

Description

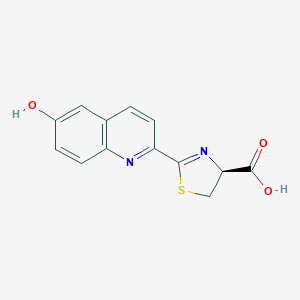

2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid is a heterocyclic compound featuring a hydroxyquinoline moiety fused to a thiazole ring with a carboxylic acid group at the 4-position. This structure combines the metal-chelating properties of hydroxyquinoline with the bioactive thiazole core, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

(4S)-2-(6-hydroxyquinolin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c16-8-2-4-9-7(5-8)1-3-10(14-9)12-15-11(6-19-12)13(17)18/h1-5,11,16H,6H2,(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOLPLXXFZFHFD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(C=C2)C=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(S1)C2=NC3=C(C=C2)C=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122364-83-4 | |

| Record name | 2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122364834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid typically involves the construction of the quinoline and thiazole rings followed by their coupling. One common synthetic route includes the following steps:

Synthesis of 6-Hydroxyquinoline: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling of Quinoline and Thiazole Rings: The final step involves the coupling of the 6-hydroxyquinoline with the thiazole derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group on the quinoline ring can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the positions ortho and para to the hydroxy group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics. For instance, a study demonstrated that modifications to the thiazole ring significantly enhanced the antimicrobial efficacy against resistant strains of bacteria .

Anticancer Properties

Another promising application lies in the field of oncology. Compounds related to this compound have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies revealed that these compounds could inhibit cell proliferation in several cancer cell lines, suggesting their potential as anticancer agents .

Organic Synthesis

Synthesis of Heterocyclic Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex heterocyclic structures. Its thiazole and quinoline components allow for various chemical reactions, including cyclization and functional group transformations. Researchers have successfully utilized this compound to synthesize novel heterocycles with diverse biological activities, expanding the library of potential drug candidates .

Material Science

Fluorescent Probes

The unique structural features of this compound make it suitable for applications in material science, particularly as a fluorescent probe. Its ability to fluoresce under specific conditions has been exploited in biological imaging and detection methods. Studies have reported its use in developing sensitive assays for detecting biomolecules, enhancing the sensitivity and specificity of diagnostic techniques .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with modified derivatives. |

| Study B | Anticancer Properties | Showed induction of apoptosis in cancer cell lines; potential for drug development. |

| Study C | Organic Synthesis | Utilized as a precursor for synthesizing novel heterocycles; expanded drug candidate library. |

| Study D | Fluorescent Probes | Developed sensitive assays for biomolecule detection using fluorescence properties. |

Mechanism of Action

The mechanism of action of 2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyquinoline moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the thiazole ring can interact with various biomolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Ring

Positional Isomerism of Hydroxyl Group

- 8-Hydroxyquinoline-thiazole hybrid: describes (4S)-2-(8-hydroxyquinolin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid (C₁₃H₁₀N₂O₃S). The dihydrothiazole ring introduces conformational rigidity, affecting binding to biological targets .

- 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (, CAS 669753-96-2): Chlorine at position 6 and a hydroxyphenyl group at position 2 increase lipophilicity and electron-withdrawing effects, which may enhance membrane permeability and stability against metabolic degradation .

Heteroaromatic Replacements

- 2-(Thiophen-2-yl)quinoline-4-carboxylic acid derivatives (): Replacing hydroxyquinoline with thiophene (e.g., CAS 31792-47-9) reduces polarity but introduces sulfur-mediated π-π interactions. These derivatives exhibit antioxidant and anticancer properties, as seen in synthesized 1,3,4-thiadiazol amines .

Thiazole Ring Modifications

Carboxylic Acid Functionalization

- 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid (): Fluorine substituents enhance metabolic stability and bioavailability. The electron-withdrawing effects of fluorine lower the pKa of the carboxylic acid (predicted ~3.5), increasing ionization at physiological pH .

- 2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid (, CAS 118969-27-0): The dihydrothiazole ring reduces ring strain, while the benzothiazole moiety contributes to fluorescence properties, useful in biosensing or imaging applications .

Physicochemical Properties

- Solubility: Hydroxyquinoline derivatives (e.g., –16) exhibit moderate water solubility due to the hydroxyl and carboxylic acid groups, whereas fluorinated or thiophene-containing analogs () are more lipophilic .

- pKa : The carboxylic acid group in thiazole derivatives typically has a pKa ~3.5 (e.g., : pKa 3.47), favoring deprotonation in physiological environments .

- Stability: Hydroxyquinoline-thiazole hybrids may undergo oxidation at the hydroxyl group, necessitating formulation with antioxidants. Fluorinated derivatives () show greater thermal and enzymatic stability .

Biological Activity

2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid (CAS No. 122364-83-4) is a compound of interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article focuses on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C10H7N1O3S1

- Molecular Weight : 233.24 g/mol

- IUPAC Name : 2-(6-hydroxyquinolin-2-yl)-1,3-thiazole-4-carboxylic acid

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These results suggest that the compound has potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial for combating oxidative stress-related diseases. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that it can scavenge free radicals effectively, with an IC50 value of approximately 25 µM. This suggests a strong potential for use in formulations aimed at reducing oxidative damage .

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Studies have reported that derivatives containing thiazole structures often exhibit AChE inhibitory activity. The IC50 value for this compound was determined to be around 5 µM, indicating a promising potential for further development in neuroprotective therapies .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis by binding to ribosomal subunits.

- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- AChE Inhibition : The compound binds competitively to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various thiazole derivatives, including this compound, demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into structural modifications to enhance potency .

- Neuroprotective Potential : Research focused on the neuroprotective effects of AChE inhibitors highlighted the potential role of this compound in managing Alzheimer's disease symptoms. In vivo studies indicated improved cognitive function in animal models treated with this compound compared to controls .

Q & A

Q. What are the common synthetic routes for preparing 2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves condensation reactions between thiazole and quinoline precursors. For example, analogous compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives are synthesized via refluxing acetic acid with stoichiometric ratios of chloroacetic acid, sodium acetate, and aldehyde/ketone intermediates . Optimization strategies include adjusting molar ratios (e.g., 1.0–1.1 equiv of reactants), controlling reflux duration (3–5 hours), and using catalysts like sodium acetate to enhance cyclization efficiency. Purification via recrystallization or chromatography is critical for yield improvement.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Key methods include:

- NMR spectroscopy : Analyze , , and DEPT spectra to confirm proton environments and carbon frameworks, as demonstrated for similar thiazole-carboxylic acids .

- LC-MS : Verify molecular weight and fragmentation patterns, especially for detecting byproducts or degradation .

- HPLC : Use reverse-phase columns (C18) with UV detection to assess purity (>95%) and monitor stability under varying pH .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N, S content) to confirm stoichiometry .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

Solubility can be predicted using Hansen solubility parameters or measured via shake-flask methods. For instance, structurally related 4-thiazolidinecarboxylic acids exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water due to hydrogen-bonding interactions . Stability studies should assess degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using HPLC to track decomposition products .

Advanced Research Questions

Q. How do the positions of hydroxy and carboxylic acid groups influence the physicochemical properties of this compound compared to its structural analogs?

Substituent positioning significantly impacts ionization constants (pKa), logP, and bioavailability. For example:

- 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid () shows enhanced acidity (pKa ~3–4) due to electron-withdrawing groups, affecting solubility and metal chelation.

- 4-Chloro-2-methylquinoline-6-carboxylic acid () has higher lipophilicity (logP ~2.5) due to chloro and methyl groups, altering membrane permeability. Computational tools like COSMO-RS can predict these properties by modeling solvation effects .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different assay systems?

Discrepancies may arise from assay-specific variables (e.g., cell permeability, protein binding). Mitigation approaches include:

- Orthogonal assays : Validate activity using both cell-based (e.g., AMPK inhibition) and cell-free (e.g., enzymatic) systems .

- Meta-analysis : Pool data from multiple studies to identify trends, as done for 4-hydroxy-2-quinolone derivatives .

- Stability profiling : Confirm compound integrity during assays via LC-MS to rule out degradation artifacts .

Q. How can computational chemistry approaches predict the reactivity and interaction mechanisms of this compound with biological targets?

- Molecular docking : Simulate binding modes with targets like kinases or DNA repair enzymes using software (AutoDock, Schrödinger) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with activity trends .

- DFT calculations : Predict reactive sites (e.g., thiazole sulfur or quinoline nitrogen) for electrophilic/nucleophilic interactions .

Q. What challenges arise in synthesizing derivatives of this compound with modified substituents, and how can regioselectivity be controlled?

Key challenges include:

- Regioselective functionalization : Use protecting groups (e.g., tert-butyl for carboxylic acids) to direct substitutions to specific positions .

- Side reactions : Minimize thiazole ring opening by avoiding strong bases or high temperatures during derivatization .

- Purification : Employ preparative HPLC or column chromatography to isolate regioisomers, as seen in 4-phenylthiazole-5-carboxylic acid syntheses .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.